![molecular formula C10H16N2O2 B2494703 [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine CAS No. 633335-69-0](/img/structure/B2494703.png)
[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine is a compound of interest due to its incorporation of both furan and morpholine moieties, which are known for their significance in pharmaceutical chemistry. The synthesis and study of its properties are crucial for exploring its potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds involves reactions under various conditions. For instance, homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine reactions yield mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinolines, indicating the complexity and versatility of reactions involving furan derivatives (Kandinska, Kozekov, & Palamareva, 2006).
Molecular Structure Analysis
Molecular and solid-state structure analyses, including X-ray powder diffraction (XRPD) and density functional theory (DFT) studies, provide insights into the structural configuration of furan-related compounds. These studies reveal the triclinic space group and detailed molecular interactions, highlighting the intricate structures these molecules can form (Rahmani et al., 2017).
Chemical Reactions and Properties
Research on furan and morpholine derivatives indicates a variety of chemical reactions and properties, such as the Diels−Alder reactions that afford ring-opened cycloadducts, demonstrating the reactivity and functional versatility of these compounds (Padwa, Dimitroff, Waterson, & Wu, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are critical for understanding the behavior of these compounds under different conditions. The synthesis and crystallographic study of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provides valuable data on the physical properties of such molecules (Sun et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and under various conditions, are essential for the application of these compounds in chemical syntheses and potential pharmaceutical applications. Studies on the reactions of furan and morpholine derivatives highlight the complexity and potential of these compounds for further functionalization and application (Yamagata, Takaki, & Yamazaki, 1992).
Scientific Research Applications
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist, which shows efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound is water-soluble and suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Antimicrobial and Anticancer Activities : Preethi et al. (2021) investigated the antimicrobial and anticancer activities of 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes. These complexes showed significant biological efficacy in both antimicrobial and anticancer assays (Preethi et al., 2021).
Pro-Drug System for Anticancer Drugs : A study by Berry et al. (1997) discussed the potential of 5-substituted isoquinolin-1-ones as a bioreductively activated pro-drug system for selective release of therapeutic drugs in hypoxic solid tumours (Berry et al., 1997).
Antibacterial and Antifungal Activities : Research by Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives exhibiting moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Serotonin 5-HT1A Receptor-Biased Agonists : Sniecikowska et al. (2019) developed novel derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. These compounds showed high affinity and selectivity for the 5-HT1A receptor (Sniecikowska et al., 2019).
Synthesis of Biological Compounds : Safonov, Panasenko, and Knysh (2017) discussed the synthesis and confirmation of the structure of various compounds, including those involving 1,2,4-triazole derivatives, which have potential applications in the development of new native drugs (Safonov, Panasenko, & Knysh, 2017).
properties
IUPAC Name |
[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12/h1-2H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMCIUCGYIQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)
![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)
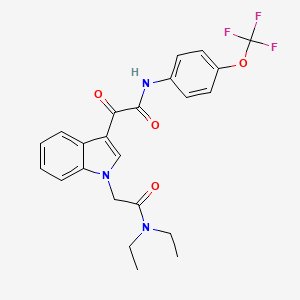
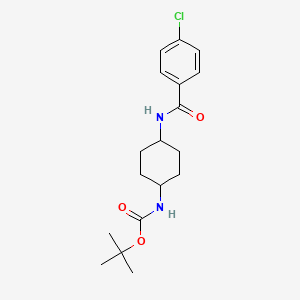
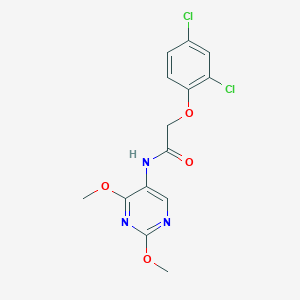

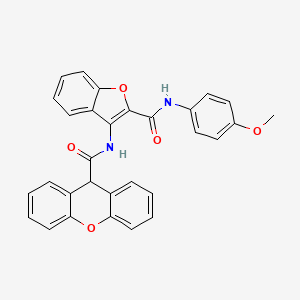
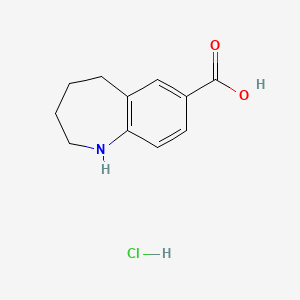
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)